molecular formula C6H2F5N3 B1461141 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile CAS No. 2097982-51-7

1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Cat. No. B1461141
CAS RN: 2097982-51-7
M. Wt: 211.09 g/mol
InChI Key: MNVNIUGZYPGAOE-UHFFFAOYSA-N
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Description

Trifluoromethyl-containing compounds have three equivalent C–F bonds and constitute possible starting materials for the synthesis of diverse fluorinated compounds . Similarly, difluoromethyl compounds are also used in the synthesis of complex molecules .


Synthesis Analysis

The activation of the C–F bond in organic synthesis is a challenging task. Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds . A novel synthesis strategy has been developed that uses common reaction conditions to transform simple building blocks into complex molecules bearing a terminal difluoromethyl group .


Molecular Structure Analysis

The C–F bond is the strongest single bond in organic compounds. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, are often used as starting materials for the synthesis of diverse fluorinated compounds .


Chemical Reactions Analysis

The activation of the C–F bond in organic synthesis is a challenging task. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, are often used as starting materials for the synthesis of diverse fluorinated compounds .


Physical And Chemical Properties Analysis

The C–F bond is the strongest single bond in organic compounds, which contributes to the unique properties of trifluoromethyl and difluoromethyl groups .

Scientific Research Applications

Crystal Structure and Reaction Mechanisms

The study of crystal structures and reaction mechanisms involving pyrazole derivatives, including 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, provides foundational insights for chemical synthesis and application. One investigation detailed the crystal structure obtained through X-ray crystallography and proposed a reaction mechanism of a related pyrazole compound with unsaturated carbonyl compounds, highlighting the structural and mechanistic complexity of these chemical reactions (Liu et al., 2013).

Enhancement of Spectral Properties

Research into the electronic and spectral properties of fluoropyrazolecarbonitrile derivatives, including interactions with fullerene molecules, reveals significant potential for these compounds in material science and pharmaceuticals. The study demonstrates the compound's interaction with fullerene, leading to enhanced Raman activity, which could have implications for its use in various applications (Biointerface Research in Applied Chemistry, 2022).

Environmentally Benign Synthesis

Aqueous, catalyst-free synthesis methods for pyrazole derivatives emphasize the shift towards greener chemical processes. The synthesis of 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles without the use of catalysts in water underlines the advancements in environmentally friendly chemical synthesis (Yu et al., 2014).

Applications in Crop Protection

The selective synthesis of pyrazole derivatives for use in crop protection illustrates the compound's potential agricultural applications. This research underscores the high selectivity and efficiency of producing pyrazole derivatives under mild conditions, highlighting their significance as intermediates in developing agricultural chemicals (Plem et al., 2015).

Multicomponent Reactions for Drug Discovery

The use of multicomponent reactions to synthesize complex molecules such as spirooxindoles, which have significant biological activity and applications in drug discovery, showcases the versatility of pyrazole derivatives in medicinal chemistry (Ryzhkova et al., 2021).

Mechanism of Action

The mechanism of action of these compounds often involves the activation of the C–F bond in organic synthesis .

Future Directions

The field of C–F bond activation in trifluoromethyl-containing compounds is growing, and significant progress has been made . The development of new difluorinated building blocks is a promising direction .

properties

IUPAC Name

2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N3/c7-5(8)14-3(2-12)1-4(13-14)6(9,10)11/h1,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVNIUGZYPGAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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